molecular formula C16H23N3O2 B11839068 Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate

Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate

Cat. No.: B11839068
M. Wt: 289.37 g/mol
InChI Key: QOXMFPXNNGTKJP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the naphthyridine core. This can be achieved through the reaction of Meldrum’s acid with 3-aminopyridine derivatives, followed by condensation reactions . The azetidine ring is then introduced through cyclization reactions, often involving the use of tert-butyl esters to protect the carboxylate group during the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate stands out due to its unique combination of a naphthyridine and azetidine ring. This structure provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19-9-12(10-19)13-7-6-11-5-4-8-17-14(11)18-13/h6-7,12H,4-5,8-10H2,1-3H3,(H,17,18)

InChI Key

QOXMFPXNNGTKJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC3=C(CCCN3)C=C2

Origin of Product

United States

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